Amicarbalide is an organic compound with the molecular formula CHNO. It is primarily recognized for its therapeutic applications, notably in the treatment of anaplasmosis, a disease caused by the Anaplasma parasite. Additionally, Amicarbalide is a derivative of carbanilide and has been investigated for its potential as an antimalarial agent. This compound serves as a precursor in the synthesis of other organic compounds and has applications in both veterinary medicine and agricultural industries due to its insecticidal properties.
Amicarbalide is classified under organic compounds, specifically as a member of the carbanilide family. It is synthesized through various chemical processes and can be sourced from both laboratory-scale and industrial production methods. The compound's identification number is 3459-96-9, which is assigned by the Chemical Abstracts Service (CAS).
Amicarbalide can be synthesized through several chemical routes. A notable method involves the reaction of benzylurea with dimethyl carbonate under alkaline conditions, followed by hydrolysis. This method allows for the formation of Amicarbalide with high purity and yield.
The molecular structure of Amicarbalide features a complex arrangement that includes:
The structural data include:
Amicarbalide participates in various chemical reactions, including:
Amicarbalide exhibits its therapeutic effects through several mechanisms:
In vitro studies have demonstrated that Amicarbalide derivatives can effectively inhibit growth in Plasmodium falciparum, with half-maximal inhibitory concentration values indicating potent antimalarial activity .
Amicarbalide has several scientific uses:
Amicarbalide (chemical name: 3,3'-diamidinocarbanilide; CAS No. 3459-96-9) emerged in the mid-20th century as a diamidine derivative initially developed for veterinary antiprotozoal therapy. Its molecular structure (C₁₅H₁₆N₆O; MW 296.33 g/mol) features symmetrical benzamidine groups linked by a urea bridge, enabling DNA minor groove binding in parasites [5]. The compound was primarily deployed against Babesia spp., Theileria spp., and Anaplasma infections in livestock, addressing critical agricultural challenges caused by tick-borne hemoparasites [4] [6]. Despite in vitro potency (IC₅₀ ~10 nM against Plasmodium falciparum), its veterinary use declined due to poor oral bioavailability, manufacturing complexities, and concerns about mutagenic potential [3] [5]. Nevertheless, it established the pharmacological foundation for later optimized diamidines.
The industrial synthesis of amicarbalide historically involved direct coupling of 4-cyanophenyl isocyanate with 4-aminobenzonitrile, followed by Pinner reactions to convert nitriles to amidines [5]. Key challenges included:
Table 1: Key Synthetic Intermediates in Amicarbalide Production
Intermediate | Chemical Function | Role in Synthesis |
---|---|---|
4-Cyanophenyl isocyanate | Electrophile | Core urea bridge formation |
4-Aminobenzonitrile | Nucleophile | Benzamidine precursor |
Imido ester hydrochloride | Activated intermediate | Amidination step |
Modern routes employ solid-phase synthesis and protecting group strategies to improve yield (>65%) and purity [3]. Industrial production remains limited due to the compound’s niche applications, with current suppliers (e.g., MedChemExpress) offering small-scale batches (50–250 mg) for research .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7